Tusilagine, a sesquiterpene lactone isolated from the leaves of coltsfoot (Tussilago farfara L.), has been the subject of research for its potential anti-inflammatory properties. Studies have shown that tussilagine exhibits various mechanisms of action, including:
Tusilagine has also been investigated for its potential bronchodilatory effects, which could be beneficial in respiratory conditions like asthma. Studies suggest that tussilagine may:
Tussilagine is a pyrrolizidine alkaloid derived from the plant Tussilago farfara, commonly known as coltsfoot. It features a unique chemical structure characterized by a bicyclic framework containing a nitrogen atom. The compound is notable for its 9-hydroxy group, which is esterified with angelic acid, contributing to its biological properties and potential medicinal applications .
Tussilagine exhibits several biological activities, primarily attributed to its interaction with cellular mechanisms:
Tussilagine can be synthesized through several methods:
Tussilagine's applications are primarily in the fields of herbal medicine and pharmacology:
Studies have shown that tussilagine interacts with several biological pathways:
Tussilagine shares structural similarities with other pyrrolizidine alkaloids but possesses unique characteristics that differentiate it:
| Compound Name | Structural Features | Toxicity Profile | Unique Characteristics |
|---|---|---|---|
| Tussilagine | Bicyclic structure with nitrogen | Moderate hepatotoxicity | Esterification with angelic acid |
| Retronecine | Similar bicyclic structure | High hepatotoxicity | Commonly found in various plants |
| Heliotridine | Contains a similar nitrogen framework | High hepatotoxicity | Different esterification patterns |
| Isotussilagine | Stereoisomer of tussilagine | Variable toxicity | Enantiomeric differences affecting activity |
Tussilagine's unique combination of structural features and biological activities makes it a significant subject of study among pyrrolizidine alkaloids. Its therapeutic potential must be balanced against its toxicity, highlighting the need for further research into safer applications.
Tussilagine is a pyrrolizidine alkaloid with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 grams per mole [9]. The exact mass of the compound is 199.12084340 Daltons, with an identical monoisotopic mass value [9]. The compound is officially designated by the Chemical Abstracts Service registry number 80151-77-5 and is cataloged in the PubChem database under compound identification number 185071 [9] [13].
The molecular composition consists of ten carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms [9]. The heavy atom count totals fourteen atoms, excluding hydrogen atoms from the structural framework [9]. The compound exhibits a molecular complexity value of 256, indicating a moderately complex organic structure [9].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₇NO₃ | [9] |
| Molecular Weight | 199.25 g/mol | [9] |
| Exact Mass | 199.12084340 Da | [9] |
| Monoisotopic Mass | 199.12084340 Da | [9] |
| CAS Registry Number | 80151-77-5 | [9] [13] |
| PubChem CID | 185071 | [9] |
| Heavy Atom Count | 14 | [9] |
| Complexity | 256 | [9] |
Tussilagine contains a characteristic pyrrolizidine ring system that forms the structural backbone of this alkaloid compound [9] [11]. The pyrrolizidine framework consists of a bicyclic structure comprising two fused five-membered rings that share a common nitrogen atom [11] [37]. Specifically, tussilagine contains a hexahydro-1H-pyrrolizine system, indicating complete saturation of the bicyclic framework [9] [11].
The pyrrolizidine ring system in tussilagine lacks the 1,2-double bond that is characteristic of many toxic pyrrolizidine alkaloids [5] [11] [37]. This structural feature classifies tussilagine among the non-toxic pyrrolizidine alkaloids, as the absence of the 1,2-unsaturation prevents the formation of reactive metabolites [5] [37]. The saturated nature of the necine base distinguishes tussilagine from hepatotoxic pyrrolizidine alkaloids such as senkirkine and seneciorine [3] [5].
The nitrogen atom within the pyrrolizidine system functions as a tertiary amine bridge, connecting the two five-membered rings and contributing to the overall structural rigidity of the molecule [9] [11]. This bridging nitrogen configuration is fundamental to the pyrrolizidine alkaloid family and influences both the chemical properties and biological activity of these compounds [11] [37].
Tussilagine exhibits several distinct functional groups that define its chemical characteristics and reactivity patterns [9]. The primary functional group is a methyl ester located at the C-1 position of the pyrrolizidine ring system [9]. This carboxyl ester group contributes the chemical formula CO₂CH₃ to the overall molecular structure [9].
At the C-2 position, tussilagine bears both a hydroxyl group and a methyl substituent [9]. The hydroxyl functionality provides a polar component to the molecule and serves as a potential site for hydrogen bonding interactions [9]. The methyl group at C-2 creates additional steric bulk and influences the overall three-dimensional conformation of the molecule [9].
The methoxy group within the ester functionality represents another significant substituent pattern in tussilagine [9]. This group contributes to the molecule's lipophilicity and affects its solubility characteristics in various solvents [9]. The combination of polar hydroxyl and nonpolar methyl groups creates an amphiphilic character within the molecular structure [9].
| Structural Component | Description | Chemical Contribution | Reference |
|---|---|---|---|
| Core Ring System | Bicyclic pyrrolizidine framework | C₈H₁₃N | [9] [11] [37] |
| Carboxyl Ester Group | Methyl ester at C-1 position | CO₂CH₃ | [9] |
| Hydroxyl Group | Hydroxyl at C-2 position | OH | [9] |
| Methyl Substituent | Methyl group at C-2 position | CH₃ | [9] |
| Nitrogen Bridge | Tertiary amine bridge | N | [9] [11] |
Tussilagine possesses a defined absolute configuration designated as (1S,2S,8S), indicating the spatial arrangement of substituents around the three chiral centers within the molecule [9] [10] [13]. The absolute configuration has been unambiguously determined through various analytical techniques, including nuclear magnetic resonance spectroscopy and crystallographic studies [8] [10].
The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with each stereocenter assigned an S configuration based on the clockwise or counterclockwise arrangement of substituents in order of decreasing priority [9] [10] [13]. This absolute configuration is critical for understanding the biological activity and chemical behavior of tussilagine, as stereoisomers can exhibit significantly different properties [5] [8].
The International Union of Pure and Applied Chemistry name for tussilagine incorporates the stereochemical information: methyl (1S,2S,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate [9] [10]. This systematic nomenclature precisely describes both the chemical structure and the three-dimensional arrangement of atoms within the molecule [9] [10].
Tussilagine contains three defined stereocenters located at carbon positions C-1, C-2, and C-8 within the pyrrolizidine ring system [9] [13]. All three stereocenters are fully defined, with no undefined stereochemical centers present in the molecular structure [9]. This complete stereochemical definition contributes to the compound's structural specificity and distinguishes it from other stereoisomeric forms [9] [13].
The C-1 stereocenter bears the carboxyl ester group and exhibits an S configuration [9] [10] [13]. At the C-2 position, both the hydroxyl group and methyl substituent are attached to the stereogenic carbon, which also maintains an S configuration [9] [10] [13]. The C-8 stereocenter completes the stereochemical framework with its S designation [9] [10] [13].
The Simplified Molecular Input Line Entry System representation incorporates stereochemical information through specific notation: C[C@]1(CN2CCC[C@H]2[C@@H]1C(=O)OC)O [9] [10]. This notation precisely indicates the three-dimensional arrangement of atoms and provides a standardized method for representing the stereochemical features of tussilagine [9] [10].
| Position | Absolute Configuration | SMILES Notation | Reference |
|---|---|---|---|
| C-1 | S | [C@@H] | [9] [10] [13] |
| C-2 | S | [C@] | [9] [10] [13] |
| C-8 | S | [C@H] | [9] [10] [13] |
| Overall | (1S,2S,8S) | Full SMILES | [9] [10] [13] |
The solubility characteristics of tussilagine are influenced by its amphiphilic molecular structure, which contains both polar and nonpolar functional groups [9]. The compound exhibits moderate polarity due to the presence of hydroxyl and ester functionalities [9]. The topological polar surface area of tussilagine measures 49.8 square angstroms, indicating a moderate degree of molecular polarity [9].
The partition coefficient (XLogP3-AA) for tussilagine is calculated to be 0.6, suggesting favorable distribution in both aqueous and lipophilic environments [9]. This balanced partition coefficient indicates that tussilagine can dissolve in various solvent systems, with preference for moderately polar solvents [9]. The compound contains one hydrogen bond donor and four hydrogen bond acceptors, facilitating intermolecular interactions in solution [9].
Tussilagine has been detected in various food matrices, including black tea, green tea, herbal tea, and red tea preparations [33]. This detection pattern suggests that the compound exhibits sufficient solubility in aqueous extraction conditions typical of tea preparation processes [33]. The presence of both polar hydroxyl and ester groups contributes to the compound's ability to partition into aqueous plant extracts [33].
The stability profile of tussilagine is significantly influenced by environmental conditions, particularly pH and light exposure [44]. Research on pyrrolizidine alkaloids demonstrates that these compounds exhibit differential stability under various chemical conditions [44]. Tussilagine and related pyrrolizidine alkaloids remain stable in neutral and acidic aqueous solutions but undergo degradation in alkaline environments [44].
Under alkaline conditions, tussilagine can degrade by approximately fifty percent within twenty-four hours [44]. This pH-dependent stability pattern is characteristic of pyrrolizidine alkaloids and reflects the susceptibility of the ester functional groups to base-catalyzed hydrolysis [44]. The degradation process primarily affects the ester linkages while the core pyrrolizidine ring system remains relatively intact [44].
Photochemical stability studies indicate that tussilagine undergoes degradation when exposed to ultraviolet radiation [44]. However, the compound demonstrates minimal degradation under visible light conditions, suggesting that normal indoor lighting does not significantly affect its stability [44]. The photodegradation products primarily consist of structural isomers and minor decomposition byproducts [44].
Nuclear magnetic resonance spectroscopy has been extensively employed for the structural characterization and metabolic profiling of tussilagine and related compounds [16] [20]. Proton nuclear magnetic resonance (¹H-NMR) spectroscopy provides detailed information about the hydrogen environments within the tussilagine molecule [16] [20]. The technique has been successfully applied to crude plant extracts containing tussilagine, allowing for direct identification without prior chromatographic separation [16] [20].
Metabolic fingerprinting studies utilizing ¹H-NMR spectroscopy have demonstrated the capability to distinguish between different plant parts containing tussilagine [16] [20]. The spectroscopic approach, combined with multivariate data analysis techniques such as principal component analysis and partial least squares-discriminant analysis, enables comprehensive chemical profiling of tussilagine-containing materials [16] [20].
Two-dimensional nuclear magnetic resonance techniques have been employed to resolve overlapping signals and provide unambiguous structural assignments for tussilagine [16] [20]. These advanced spectroscopic methods facilitate the identification of metabolites directly from crude extracts, eliminating the need for extensive purification procedures [16] [20]. The nuclear magnetic resonance approach demonstrates particular utility for comparative studies of pyrrolizidine alkaloid compositions in different plant matrices [16] [20].
Mass spectrometric analysis of tussilagine has been conducted using various ionization techniques and mass analyzers [8] [19]. High-resolution mass spectrometry, particularly employing Fourier transform ion cyclotron resonance and Orbitrap technology, provides precise mass measurements for tussilagine and its structural analogs [19] [22]. These techniques achieve resolving powers exceeding one million, enabling accurate mass determinations with sub-part-per-million accuracy [19].
Ultra-high performance liquid chromatography coupled with quadrupole-Exactive Orbitrap mass spectrometry has been employed for degradation product identification and structural characterization [44]. This analytical approach enables the detection and structural elucidation of tussilagine transformation products formed under various environmental conditions [44]. The high-resolution mass spectrometric data support the identification of degradation pathways and metabolite structures [44].
Infrared spectroscopy provides characteristic absorption patterns for the functional groups present in tussilagine [18] [21]. The technique enables identification of specific molecular vibrations corresponding to hydroxyl, carbonyl, and carbon-hydrogen stretching modes [18] [21]. Infrared spectroscopic analysis typically employs potassium bromide disc preparation methods to obtain high-quality spectra free from interfering solvent peaks [21].
The carbonyl stretching vibration from the ester functional group appears in the characteristic frequency range for aliphatic esters [18]. Hydroxyl group vibrations contribute to the spectroscopic fingerprint, appearing in the typical region for secondary alcohol functionalities [18]. The combination of infrared absorption bands provides a unique molecular fingerprint for tussilagine identification [18] [21].
Ultraviolet spectroscopy has been applied to pyrrolizidine alkaloid analysis, though the saturated nature of tussilagine limits its ultraviolet absorption characteristics [42] [43]. The compound exhibits minimal chromophoric character due to the absence of extended conjugation or aromatic systems [42]. Ultraviolet-visible spectroscopic studies of pyrrolizidine alkaloids demonstrate that compounds with 1,2-unsaturation exhibit different absorption patterns compared to saturated analogs like tussilagine [44] [46].
X-ray crystallographic studies of pyrrolizidine alkaloids and related compounds have provided detailed three-dimensional structural information [23] [24] [27]. Single-crystal X-ray diffraction represents the most precise method for determining the absolute configuration and conformational characteristics of these molecules [23] [24]. The technique enables accurate measurement of bond lengths, bond angles, and torsional angles within the pyrrolizidine framework [23] [24].
Crystallographic analysis of pyrrolizidine alkaloid analogs has revealed important conformational features of the bicyclic ring system [27] [34]. The structural studies demonstrate specific conformational preferences and intermolecular packing arrangements in the crystalline state [27]. These investigations provide insights into the three-dimensional structure and molecular geometry of compounds related to tussilagine [27] [34].
The crystallographic determination of absolute configuration relies on anomalous scattering effects and requires high-quality single crystals suitable for X-ray analysis [23] [24]. Crystal structure refinement procedures employ least-squares methods to optimize atomic positions and thermal parameters [27]. The resulting structural models provide precise geometric parameters and stereochemical confirmation for pyrrolizidine alkaloid structures [23] [24] [27].
Tussilagine occurs naturally in several plant species within the Asteraceae family, with varying concentrations and distribution patterns across different genera and species. The compound has been identified and characterized in multiple botanical sources through various analytical methods including gas chromatography-mass spectrometry, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy [1] [3] [4].
Tussilago farfara represents the most significant and well-documented natural source of tussilagine [1] [5] [6]. This perennial herbaceous plant, commonly known as coltsfoot, serves as the primary repository of this pyrrolizidine alkaloid, with tussilagine being predominantly found in the leaves and flowers of the plant [1] [5]. The species is native to Europe, North Africa, and Asia, and has been introduced to North America where it has become established in various habitats [7] [8].
Research has demonstrated considerable variation in tussilagine content within Tussilago farfara populations. Studies conducted on Polish natural populations revealed that pyrrolizidine alkaloid concentrations, including tussilagine, ranged from 0.06 to 1.04 micrograms per gram of dry matter [6]. This variation appears to be primarily genetically determined, as samples collected from garden collections under similar growing conditions maintained their phytochemical differentiation [6]. The content of tussilagine in coltsfoot leaves can vary significantly, with a medium-sized leaf containing approximately 0.02 to 0.34 micrograms of pyrrolizidine alkaloids on average [6].
The distribution of tussilagine within Tussilago farfara follows specific patterns related to plant development and tissue specialization. The compound is synthesized primarily in the root system and subsequently transported to aerial parts through the phloem system [9]. This transport mechanism ensures that tussilagine reaches the leaves and flowers where it accumulates to provide defensive functions against herbivores and pathogens [5] [10].
Several Arnica species have been confirmed to contain tussilagine, though typically in trace amounts compared to Tussilago farfara [3] [11]. The presence of tussilagine in Arnica montana, Arnica chamissonis subspecies foliosa, Arnica amplexicaulis, and Arnica sachalinensis has been unambiguously confirmed through direct comparison using thin-layer chromatography, gas chromatography, and gas chromatography-mass spectrometry with authentic samples [3] [11].
The detection of tussilagine in Arnica species is particularly significant because these plants are widely used in traditional medicine and commercial herbal preparations [12]. The flowerheads of these species represent the primary location where tussilagine accumulates, though concentrations remain at trace levels [3]. Arnica montana, in particular, has been extensively studied, revealing that tussilagine occurs alongside its epimer isotussilagine in the plant tissues [3] [11].
The geographic distribution of tussilagine-containing Arnica species spans across Europe and North America, with different species occupying distinct ecological niches [12]. Arnica montana is predominantly found in European mountain regions, while Arnica chamissonis subspecies foliosa and other North American species occupy similar ecological roles in their respective geographic ranges [12].
Ligularia sibirica represents another confirmed source of tussilagine within the Asteraceae family [4] [13]. This species, commonly known as Siberian ligularia, is a perennial herbaceous plant native to fens and damp grassy meadows in Siberia, Central and Eastern Europe [13]. The plant typically grows to heights of 0.3 to 1.3 meters and has become increasingly rare in many European locations due to habitat drainage and competition from invasive plant species [13].
Research has demonstrated that Ligularia sibirica contains not only tussilagine but also related pyrrolizidine alkaloids including isotussilagine, neo-tussilagine, and neo-isotussilagine [4]. These compounds were isolated and identified using spectroscopic methods including gas chromatography-mass spectrometry and nuclear magnetic resonance [4]. The presence of this diverse array of pyrrolizidine alkaloids suggests that Ligularia sibirica possesses sophisticated biosynthetic pathways for producing these defensive compounds.
The ecological significance of tussilagine in Ligularia sibirica relates to the plant's habitat preferences and survival strategies. The species typically inhabits wetland environments where it faces different selection pressures compared to upland species, potentially influencing the specific complement and concentrations of pyrrolizidine alkaloids produced [13] [14].
Research has demonstrated that isotussilagine, like tussilagine, exhibits non-toxic properties compared to other pyrrolizidine alkaloids [3] . This non-toxic nature distinguishes these compounds from many other pyrrolizidine alkaloids that exhibit significant hepatotoxic and carcinogenic properties. The non-toxic classification suggests that tussilagine and isotussilagine may serve defensive functions through mechanisms other than direct toxicity, possibly acting as feeding deterrents or affecting herbivore behavior in other ways.
Neo-tussilagine and neo-isotussilagine represent structural derivatives of tussilagine and isotussilagine respectively, and have been identified in specific plant species including Ligularia sibirica and Tephroseris integrifolia [4] [22]. These compounds were isolated and characterized using advanced spectroscopic methods including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [4].
The presence of neo-tussilagine and neo-isotussilagine in Ligularia sibirica demonstrates the sophisticated biosynthetic capabilities of this species for producing diverse pyrrolizidine alkaloid structures [4]. The formation of these neo-derivatives likely involves additional enzymatic modifications of the basic tussilagine and isotussilagine structures, suggesting the evolution of specialized biosynthetic pathways in certain plant lineages.
Limited information is currently available regarding the specific biological activities and toxicity profiles of neo-tussilagine and neo-isotussilagine [4] [22]. Further research is needed to characterize the defensive functions of these compounds and their potential ecological roles in plant-herbivore interactions. The structural similarity to tussilagine and isotussilagine suggests that these compounds may share similar non-toxic properties and defensive mechanisms.
The ecological significance of tussilagine extends beyond its role as a simple defensive compound, encompassing complex interactions with herbivores, pathogens, and environmental factors that shape plant community dynamics and evolutionary processes [24] [10] [19]. Understanding these ecological relationships provides insight into the adaptive value of pyrrolizidine alkaloid production and the selective pressures that have driven the evolution of these chemical defense systems.
Tussilagine and related pyrrolizidine alkaloids function primarily as chemical defense compounds against generalist herbivores [25] [24] [10]. These alkaloids typically exhibit toxicity to mammalian and insect herbivores that lack specialized detoxification mechanisms, providing broad-spectrum protection against diverse herbivore communities [25] [24]. The defensive function operates through multiple mechanisms including direct toxicity, feeding deterrence, and disruption of herbivore development and reproduction.
The effectiveness of tussilagine as a defensive compound varies significantly depending on the specific herbivore species and their evolutionary history with pyrrolizidine alkaloid-producing plants [10] [19]. Generalist herbivores typically show strong avoidance responses to plants containing these alkaloids, while specialist herbivores may have evolved tolerance or even sequestration mechanisms that allow them to exploit pyrrolizidine alkaloid-containing plants as host species [10]. This differential effectiveness creates complex selection pressures that influence both plant chemical defense strategies and herbivore evolution.
Research has demonstrated that pyrrolizidine alkaloids can serve as signals for plant quality and defensive investment, influencing herbivore host selection and feeding behavior [26] [10]. Herbivores may use the presence of these compounds as cues to avoid heavily defended plants or to locate plants with specific chemical profiles suitable for their physiological requirements. These signaling functions extend the ecological impact of tussilagine beyond direct defensive effects to include broader community-level interactions.
The production of tussilagine and related pyrrolizidine alkaloids represents a significant metabolic investment for plants, requiring substantial energy and resources for biosynthesis and maintenance [10] [19]. This investment must be balanced against other physiological demands including growth, reproduction, and responses to environmental stress. The cost-benefit dynamics of pyrrolizidine alkaloid production likely vary with environmental conditions, herbivore pressure, and plant developmental stage, creating complex patterns of defense allocation.
Environmental factors significantly influence the ecological effectiveness of tussilagine-based defense systems [19] [20]. Seasonal variations in alkaloid content may reflect changing herbivore pressure, environmental stress, and resource availability throughout the growing season. Plants may strategically time pyrrolizidine alkaloid production to coincide with periods of highest herbivore activity or greatest vulnerability to attack.
The phenomenon of horizontal transfer of genetic material between plant species represents an emerging area of research with potential implications for understanding the distribution and evolution of secondary metabolite biosynthetic pathways, including those involved in tussilagine production [27] [28] [29] [30]. While direct evidence for horizontal transfer of tussilagine biosynthetic genes remains limited, the broader context of horizontal gene transfer in plants provides important insights into potential mechanisms for chemical defense evolution.
Horizontal gene transfer in plants has been documented primarily for transposable elements and specific metabolic pathways, with transfers occurring between both related and distantly related species [27] [30] [31]. Research has demonstrated that plants can exchange genetic material through various mechanisms including grafting, parasitic plant connections, and direct contact between vascular tissues [27] [32]. These transfer mechanisms could potentially facilitate the movement of secondary metabolite biosynthetic genes between species.
Studies on plant microbiomes have revealed that bacterial horizontal gene transfer can influence plant health outcomes and may indirectly affect secondary metabolite production [28]. Plant-associated bacteria carry diverse genetic elements including integrons that facilitate gene cassette transfer across broad phylogenetic boundaries [28]. These bacterial-mediated transfer processes could potentially influence plant chemical defense capabilities through effects on biosynthetic gene expression or enzyme activity.
The occurrence of horizontal transfer events in natural plant communities has been documented in forest ecosystems where close physical proximity between different species creates opportunities for genetic exchange [29]. Research in the Massane forest revealed multiple horizontal transfer events involving LTR-retrotransposons between phylogenetically distant plant species [29]. These transfers occurred particularly frequently between lianas and trees, suggesting that physical contact and vascular connections may facilitate genetic material exchange.
Evidence for horizontal transfer of metabolic pathways has been demonstrated experimentally through grafting studies that successfully transferred synthetic biosynthetic operons between plant species [27]. These experiments showed that complex metabolic pathways for producing high-value compounds could be transferred from transformable species to non-transformable species through graft-mediated genome transfer [27]. Such mechanisms could theoretically facilitate the spread of secondary metabolite biosynthetic capabilities between plant species.
The implications of horizontal transfer for tussilagine distribution and evolution remain largely theoretical at present [30] [31]. However, the widespread occurrence of pyrrolizidine alkaloids across multiple plant families and the conservation of core biosynthetic enzymes such as homospermidine synthase suggest that horizontal transfer events may have played important roles in the evolutionary history of these chemical defense systems [10] [9]. The independent evolution of homospermidine synthase in at least four different plant families indicates either multiple independent origins or potential horizontal transfer events in the evolutionary past.
Research on pyrrolizidine alkaloid-producing plant species has revealed that different populations within the same species can exhibit distinct alkaloid profiles, creating variable targets for herbivores and suggesting ongoing evolutionary dynamics in chemical defense systems [9] [33]. This population-level variation could potentially be influenced by horizontal transfer events that introduce new biosynthetic capabilities or modify existing pathways through genetic exchange with other species.